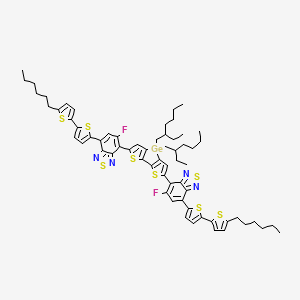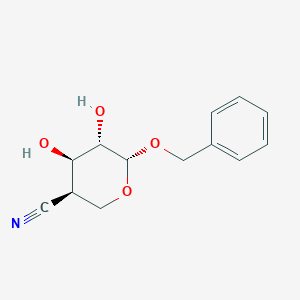
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step usually involves the protection of hydroxyl groups followed by benzylation.
Nitrile group introduction: This is typically done through cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3r,4r,5s,6s)-6-(Methoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- (3r,4r,5s,6s)-6-(Ethoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
Uniqueness
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its methoxy and ethoxy analogs. The benzyloxy group may enhance the compound’s stability and interaction with biological targets.
Propriétés
Numéro CAS |
1084896-41-2 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(3R,4R,5S,6S)-4,5-dihydroxy-6-phenylmethoxyoxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO4/c14-6-10-8-18-13(12(16)11(10)15)17-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,7-8H2/t10-,11-,12+,13-/m1/s1 |
Clé InChI |
NOASZWPQLFNEJB-FVCCEPFGSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C#N |
SMILES canonique |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


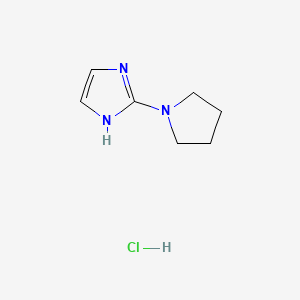
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
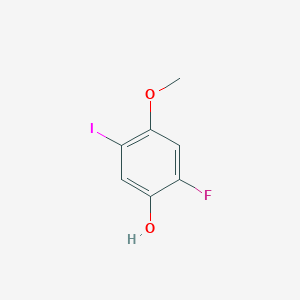

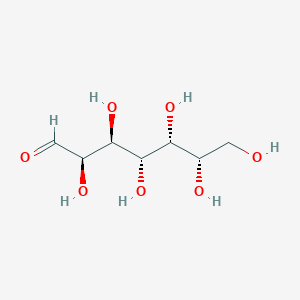

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

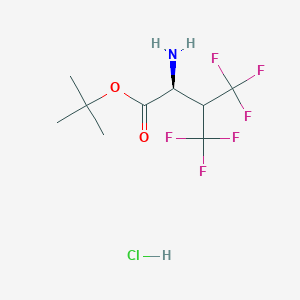
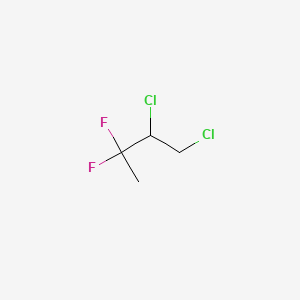

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
